molecular formula C16H24O4Si B13410547 (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid

Cat. No.: B13410547
M. Wt: 308.44 g/mol
InChI Key: XXEMXNGBPJDMTN-CSKARUKUSA-N
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Description

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid is an organic compound that features a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) ether and a methoxy group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using reagents like methyl iodide (MeI) and a base.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, where the protected phenyl ring is coupled with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected phenols or other substituted derivatives.

Scientific Research Applications

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The acrylic acid moiety can participate in conjugate addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. The TBDMS group provides steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid: Lacks the TBDMS protection.

    (E)-3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)acrylic acid: Lacks the methoxy group.

    (E)-3-(4-Methoxyphenyl)acrylic acid: Lacks both the TBDMS protection and the hydroxyl group.

Uniqueness

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid is unique due to the combination of the TBDMS protecting group and the methoxy group on the phenyl ring, which provides distinct reactivity and stability compared to its analogs.

Properties

Molecular Formula

C16H24O4Si

Molecular Weight

308.44 g/mol

IUPAC Name

(E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H24O4Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-15(17)18)11-14(13)19-4/h7-11H,1-6H3,(H,17,18)/b10-8+

InChI Key

XXEMXNGBPJDMTN-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

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